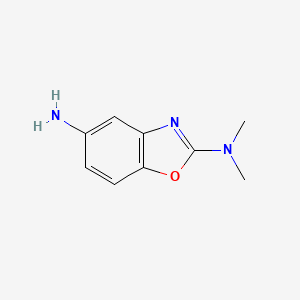

2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine

CAS No.: 1175645-00-7

Cat. No.: VC2912783

Molecular Formula: C9H11N3O

Molecular Weight: 177.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1175645-00-7 |

|---|---|

| Molecular Formula | C9H11N3O |

| Molecular Weight | 177.2 g/mol |

| IUPAC Name | 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine |

| Standard InChI | InChI=1S/C9H11N3O/c1-12(2)9-11-7-5-6(10)3-4-8(7)13-9/h3-5H,10H2,1-2H3 |

| Standard InChI Key | DHRXSWCLVPXPSL-UHFFFAOYSA-N |

| SMILES | CN(C)C1=NC2=C(O1)C=CC(=C2)N |

| Canonical SMILES | CN(C)C1=NC2=C(O1)C=CC(=C2)N |

Introduction

Structural Characteristics and Basic Properties

2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine features a benzoxazole core structure with two key substituents: a dimethylamino group at the 2-position and a primary amine at the 5-position. The molecular formula is C9H11N3O with a molecular weight of 177.2 g/mol . The structure contains a fused ring system comprising a benzene ring and an oxazole ring, which contributes to its aromaticity and unique chemical properties.

Chemical Identifiers

The compound can be identified through several chemical notations:

Mass Spectrometry Characteristics

Mass spectrometry data provides valuable information for compound identification and analysis. The predicted collision cross-section (CCS) values for various adducts of 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine are presented in the following table:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 178.09749 | 135.1 |

| [M+Na]+ | 200.07943 | 147.7 |

| [M+NH4]+ | 195.12403 | 143.9 |

| [M+K]+ | 216.05337 | 144.2 |

| [M-H]- | 176.08293 | 139.6 |

| [M+Na-2H]- | 198.06488 | 141.6 |

| [M]+ | 177.08966 | 138.1 |

| [M]- | 177.09076 | 138.1 |

These values are essential for analytical chemists seeking to identify or quantify this compound in complex matrices using mass spectrometry techniques .

Chemical Reactivity and Functional Groups

The reactivity of 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine is determined by its functional groups:

Dimethylamino Group

The tertiary amine (dimethylamino) group at the 2-position imparts basic character to the molecule. This group can:

-

Act as a hydrogen bond acceptor

-

Participate in nucleophilic reactions

-

Influence the electron distribution within the benzoxazole ring system

Primary Amine Group

The primary amine at the 5-position provides:

-

A site for hydrogen bonding (both donor and acceptor)

-

Potential for derivatization through various reactions (acylation, alkylation, etc.)

-

Possibilities for coordination with metals or interaction with biological targets

Benzoxazole Core

The benzoxazole scaffold contributes to:

-

Aromatic character and π-electron delocalization

-

Rigidity of the molecular framework

-

Potential interactions with biological receptors through π-stacking

Comparison with Related Compounds

Understanding the properties of 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine can be enhanced by comparing it with related structures:

Benzimidazole Derivatives

Benzimidazoles, which differ from benzoxazoles by having an NH group instead of oxygen in the five-membered ring, share some properties with benzoxazoles but exhibit distinct reactivity patterns:

-

Benzimidazoles often show stronger base properties due to the NH group

-

Many benzimidazole derivatives exhibit significant antimicrobial and antiparasitic activities

-

The synthesis of benzimidazoles often involves the condensation of o-phenylenediamine with carboxylic acids or aldehydes

Research Status and Future Directions

The current research status of 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine appears limited, as indicated by the absence of extensive literature data in chemical databases .

Current Knowledge Gaps

Several important aspects of this compound remain unexplored:

-

Detailed synthetic procedures specifically optimized for this compound

-

Comprehensive physical properties (solubility profiles, stability, etc.)

-

Biological activity screening results

-

Crystal structure determination

-

Spectroscopic characterization beyond basic structural data

Recommended Research Directions

Future research on 2-N,2-N-dimethyl-1,3-benzoxazole-2,5-diamine could profitably focus on:

-

Development of efficient and scalable synthetic routes

-

Exploration of derivatization possibilities, particularly through the primary amine

-

Screening for biological activities against various targets

-

Investigation of potential applications in materials science

-

Detailed characterization of physical and spectroscopic properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume